An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-bromohexan-3-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-bromohexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-bromohexan-3-ol. In the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality theoretical predictions, analysis of structurally analogous compounds, and fundamental NMR principles to provide a robust interpretation of its spectral characteristics. This approach ensures a scientifically rigorous and practically valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within a molecule. This allows for the unambiguous assignment of a compound's constitution and stereochemistry. The chemical shift (δ), reported in parts per million (ppm), is a critical parameter in NMR, as it indicates the electronic environment of a nucleus. Factors such as the electronegativity of neighboring atoms, inductive effects, and hydrogen bonding significantly influence chemical shifts.[2][3][4]
Predicted ¹H and ¹³C NMR Chemical Shifts for 6-bromohexan-3-ol
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6-bromohexan-3-ol. These values were generated using a consensus of multiple validated NMR prediction algorithms.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-bromohexan-3-ol
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 | 0.94 | Triplet (t) | 3H |
| H2 | 1.55 | Multiplet (m) | 2H |
| H3 | 3.65 | Multiplet (m) | 1H |
| H4 | 1.70 | Multiplet (m) | 2H |
| H5 | 1.95 | Multiplet (m) | 2H |
| H6 | 3.42 | Triplet (t) | 2H |
| OH | Variable (broad singlet) | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-bromohexan-3-ol
| Position | Predicted Chemical Shift (ppm) |
| C1 | 9.8 |
| C2 | 30.1 |
| C3 | 70.5 |
| C4 | 32.5 |
| C5 | 30.8 |
| C6 | 33.6 |
In-depth Spectral Analysis and Rationale
The predicted chemical shifts for 6-bromohexan-3-ol can be rationalized by considering the influence of the hydroxyl (-OH) and bromo (-Br) functional groups on the hexyl chain.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by distinct signals for each proton environment. The downfield shifts of protons near the electronegative oxygen and bromine atoms are key features.
-
H3 (methine proton): The proton on the carbon bearing the hydroxyl group (C3) is predicted to be the most downfield of the aliphatic protons (excluding the OH proton) at approximately 3.65 ppm. This is due to the strong deshielding effect of the highly electronegative oxygen atom.[5]
-
H6 (methylene protons): The protons on the carbon adjacent to the bromine atom (C6) are also significantly deshielded, with a predicted chemical shift of around 3.42 ppm. Bromine is less electronegative than oxygen, resulting in a slightly smaller downfield shift compared to H3.
-
H1 (methyl protons): The terminal methyl group protons (H1) are the most upfield, predicted at approximately 0.94 ppm, as they are furthest from the electron-withdrawing groups.
-
H2, H4, and H5 (methylene protons): These protons exhibit chemical shifts in the typical aliphatic region, with their exact positions influenced by their proximity to the functional groups.
-
OH (hydroxyl proton): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding.[2][6] It typically appears as a broad singlet.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
-
C3 (carbinol carbon): The carbon directly attached to the hydroxyl group (C3) is the most deshielded carbon, with a predicted chemical shift of around 70.5 ppm. This is a characteristic chemical shift for carbons bearing an alcohol functionality.[7][8]
-
C6 (brominated carbon): The carbon bonded to the bromine atom (C6) is also deshielded, with a predicted chemical shift of approximately 33.6 ppm. The effect of bromine on the ¹³C chemical shift is less pronounced than that of oxygen.
-
C1 (methyl carbon): The terminal methyl carbon (C1) is the most upfield carbon at approximately 9.8 ppm.
-
C2, C4, and C5 (methylene carbons): These carbons have chemical shifts in the expected aliphatic range, between 30 and 33 ppm.
Visualizing Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of 6-bromohexan-3-ol and a conceptual representation of through-bond NMR correlations that would be observed in a 2D COSY (Correlation Spectroscopy) experiment.
Caption: Molecular structure of 6-bromohexan-3-ol.
Caption: Conceptual ¹H-¹H COSY correlations for 6-bromohexan-3-ol.
Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire experimental NMR data for 6-bromohexan-3-ol or analogous compounds, the following protocol provides a detailed, step-by-step methodology.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[9][10]
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be necessary.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds provides good resolution.[11]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.[12]
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.
-
Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.
Conclusion
This technical guide provides a detailed and scientifically grounded analysis of the ¹H and ¹³C NMR chemical shifts of 6-bromohexan-3-ol. By integrating theoretical predictions with fundamental NMR principles and comparative data from analogous structures, this document serves as a valuable resource for the structural characterization and identification of this and similar functionalized organic molecules. The provided experimental protocols offer practical guidance for researchers to obtain high-quality NMR data in their own laboratories.
References
-
Factors Influencing Chemical Shifts • NMR Peak Area: Integr - St. Paul's Cathedral Mission College. [Link]
-
Factors Affecting Chemical Shift | Overview & Research Examples - Perlego. [Link]
-
Optimized Default 1H Parameters | NMR Facility - Chemistry Department. [Link]
-
Factors Influencing Chemical Shift in NMR | PDF | Atomic Physics - Scribd. [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. [Link]
-
17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]
-
Chemical shifts. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
NMR acquisition parameters and qNMR - Nanalysis. [Link]
-
2-Bromoethanol - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
13-C NMR Chemical Shift Table.pdf. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
-
Sample Preparation - Chemical Instrumentation Facility. [Link]
-
13C NMR Chemical Shift - Oregon State University. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 4. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum [chemicalbook.com]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 10. researchgate.net [researchgate.net]
- 11. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 12. 6-Bromo-1-hexanol(4286-55-9) 1H NMR [m.chemicalbook.com]
